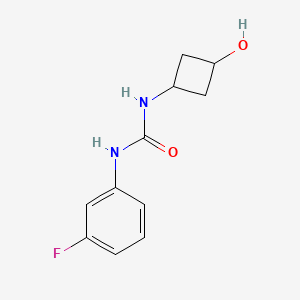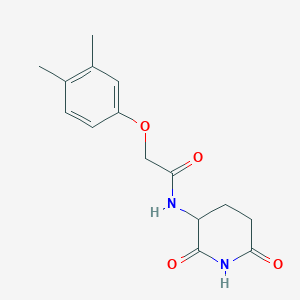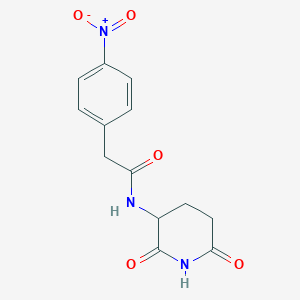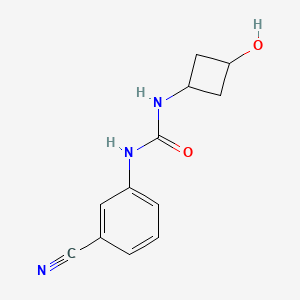
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively investigated for its pharmacological properties.
Mécanisme D'action
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 activates sGC by binding to the heme group of the enzyme. This binding leads to a conformational change in the enzyme, which increases its catalytic activity. The increased activity of sGC leads to an increase in cGMP levels, which activates downstream signaling pathways that result in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects:
The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been shown to have a number of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation, and inhibition of leukocyte adhesion. These effects make 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 a promising candidate for the treatment of a variety of cardiovascular and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has a number of advantages for use in lab experiments. It is a highly potent and selective activator of sGC, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272. One area of interest is the development of novel sGC activators that are more stable and have a longer half-life. Another area of interest is the investigation of the compound's potential therapeutic applications in a variety of disease states, including hypertension, heart failure, and inflammatory diseases. Finally, there is a need for further elucidation of the downstream signaling pathways activated by cGMP, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 is a promising compound with a number of potential therapeutic applications. Its potent activation of sGC and downstream signaling pathways make it an ideal tool for studying the role of cGMP signaling in various physiological processes. While there are some limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 involves the reaction of 3-cyanophenyl isocyanate with 3-hydroxycyclobutylamine. The reaction takes place in the presence of a catalyst and yields the desired product in high purity. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been extensively studied for its potential therapeutic applications. It is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and antiplatelet effects.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-3-(3-hydroxycyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-8-2-1-3-9(4-8)14-12(17)15-10-5-11(16)6-10/h1-4,10-11,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHOBNYOBSFKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

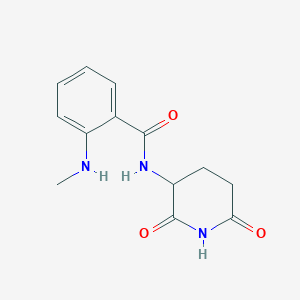
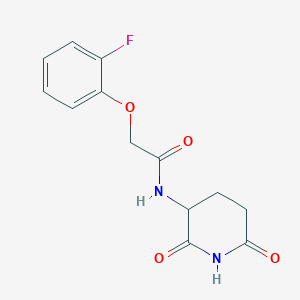
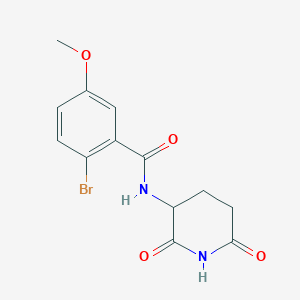
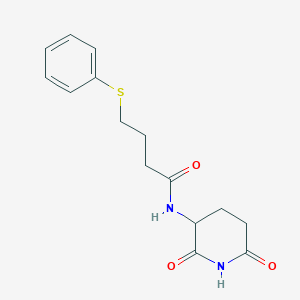

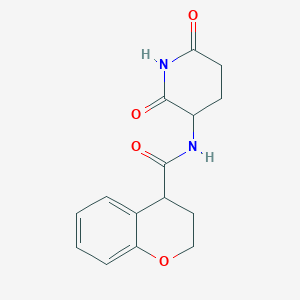

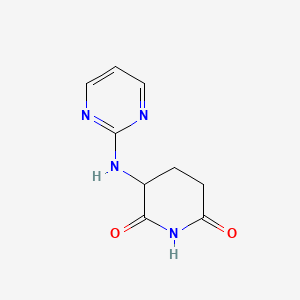
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
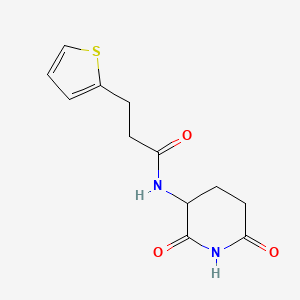
![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)
